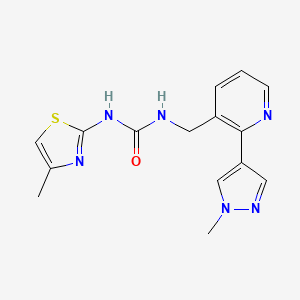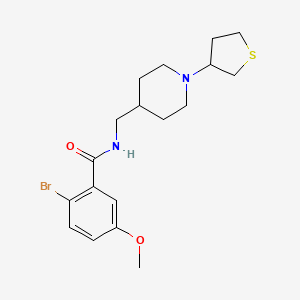
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea involves specific reactions under mild conditions. For instance, the synthesis of 1,3-disubstituted ureas containing pyrazole and (adamantan-1-yl)methyl fragments through the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles is one approach, yielding compounds with notable inhibitory activity and solubility in water (D'yachenko et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to our compound of interest often features a planar urea scaffold, stabilized by intramolecular N–H···O hydrogen bonds. Intermolecular hydrogen bonds and π–π stacking interactions further contribute to the structural stability, as observed in the synthesis and characterization of N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea (Song et al., 2008).
Chemical Reactions and Properties
The compound's reactivity and chemical properties are influenced by its structural components. For example, reactions involving the diazotization of pyrazolo[3,4-b]pyridines and their subsequent reaction with phenyl isothiocyanate to yield thiourea derivatives showcase the compound's versatile chemical behavior (Attaby et al., 2006).
Physical Properties Analysis
Physical properties such as solubility, crystallinity, and thermal stability are crucial for understanding the compound's behavior under different conditions. Studies like the one conducted by D'yachenko et al. (2019) provide insights into these properties through the synthesis and characterization of structurally related compounds.
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds, potential for forming derivatives, and stability, are shaped by the compound's unique structural features. The interaction of pyrid-2-yl ureas with cytosine, leading to the formation of complexes with varying binding constants, is an example of the compound's chemical behavior and potential for forming complexes (Chien et al., 2004).
Applications De Recherche Scientifique
Intramolecular Hydrogen Bonding and Cytosine Complexation
- Research on pyrid-2-yl ureas, which include similar structures, focuses on their ability to exhibit intramolecular hydrogen bonding. They also demonstrate potential in cytosine complexation, suggesting applications in molecular recognition and binding studies (Chien et al., 2004).
Antibacterial Agents
- Heterocyclic compounds containing similar urea structures have been developed for their antibacterial properties. These compounds are noted for their broad-spectrum activity against various microorganisms, indicating potential pharmaceutical applications (Azab et al., 2013).
Antimicrobial Activity
- A series of urea derivatives, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activity. This research indicates their potential in developing new antimicrobial agents (Buha et al., 2012).
Crystal Structure Analysis
- The crystal structures of compounds similar to the queried urea have been studied, providing insights into their molecular configurations and potential applications in materials science (Jeon et al., 2015).
Synthesis of Pyrazolo-Annelated Compounds
- Research involving the synthesis of pyrazolo-annelated compounds, including those with urea derivatives, suggests applications in organic chemistry and drug development (Jachak et al., 2007).
Soil Degradation Studies
- The degradation of urea-based herbicides in soil has been studied, contributing to the understanding of their environmental impact and behavior (Morrica et al., 2001).
Hydrogel Formation
- Ureas similar to the queried compound have been used to form hydrogels, with applications in materials science and drug delivery systems (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS/c1-10-9-23-15(19-10)20-14(22)17-6-11-4-3-5-16-13(11)12-7-18-21(2)8-12/h3-5,7-9H,6H2,1-2H3,(H2,17,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYYWIZJPKZJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494791.png)
![3-oxo-N-(pyridin-2-ylmethyl)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2494792.png)


![6-[5-(2,5-Dichlorophenyl)-2-methylfuran-3-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2494795.png)
![N-(3-chloro-4-methylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2494797.png)
![4-amino-8,8-dimethyl-2-(methylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2494800.png)

![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494803.png)
![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)
![1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2494806.png)
![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol](/img/structure/B2494808.png)
![Methyl 8-methoxy-7-azaspiro[3.5]non-7-ene-5-carboxylate](/img/structure/B2494811.png)